N-(8H-indeno[1,2-d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide
Description
Properties
IUPAC Name |
N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)-1-thiophen-2-ylsulfonylpiperidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S3/c24-19(15-8-3-4-10-23(15)29(25,26)17-9-5-11-27-17)22-20-21-18-14-7-2-1-6-13(14)12-16(18)28-20/h1-2,5-7,9,11,15H,3-4,8,10,12H2,(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKNLGDURMQKEEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)NC2=NC3=C(S2)CC4=CC=CC=C43)S(=O)(=O)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the 3-Chymotrypsin-like cysteine protease (3CL pro) . This enzyme plays a crucial role in the replication of SARS-CoV-2, making it an attractive target for therapeutic intervention.
Scientific Research Applications
Chemical Properties and Structure
The compound has a complex structure characterized by a piperidine ring connected to an indeno-thiazole moiety and a thiophenesulfonyl group. Its molecular formula is with a molecular weight of 445.6 g/mol. The unique combination of these structural elements contributes to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the indeno[1,2-d]thiazole scaffold. For instance, derivatives of this compound have been tested against various cancer cell lines, showing promising results in inhibiting tumor growth.
Case Study: Inhibition of SARS-CoV-2 Protease
A study demonstrated that derivatives of 8H-indeno[1,2-d]thiazole exhibited inhibitory activity against the SARS-CoV-2 3CL protease, crucial for viral replication. One representative compound showed an IC50 value of 1.28 ± 0.17 μM, indicating significant potential as an antiviral agent .
Antimicrobial Properties
The thiazole and thiophene components are known for their antimicrobial activities. Research has shown that compounds with similar structures can exhibit effective antibacterial and antifungal properties.
Case Study: Antimicrobial Activity Evaluation
In vitro studies evaluated the antimicrobial efficacy of synthesized derivatives against various bacterial strains and fungi. Results indicated that certain compounds displayed significant antimicrobial activity, suggesting their potential use in treating infections caused by resistant pathogens .
Molecular Docking Studies
Molecular docking studies have been employed to understand the interaction between this compound and its biological targets. These studies help elucidate the binding modes and affinities for specific enzymes or receptors, providing insights into its mechanism of action.
Case Study: Binding Affinity Analysis
Docking simulations revealed that the compound could effectively bind to key targets involved in cancer progression and microbial resistance. This information is crucial for optimizing the design of more potent derivatives .
Drug Development Potential
Given its diverse biological activities, N-(8H-indeno[1,2-d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide holds promise as a lead compound in drug development for various therapeutic areas including oncology and infectious diseases.
Future Directions: Synthesis of Novel Derivatives
Ongoing research focuses on synthesizing novel derivatives with modified functional groups to enhance efficacy and reduce toxicity. The aim is to develop compounds that can be advanced into clinical trials for further evaluation .
Summary Table of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Anticancer Activity | Inhibits cancer cell growth; potential against SARS-CoV-2 | IC50 = 1.28 ± 0.17 μM against SARS-CoV-2 protease |
| Antimicrobial Properties | Effective against bacterial and fungal strains | Significant antimicrobial activity observed |
| Molecular Docking | Insights into binding interactions with biological targets | Identified key targets for further research |
| Drug Development | Potential lead compound for therapeutic applications | Ongoing synthesis of novel derivatives |
Comparison with Similar Compounds
Structural Analogs in the 8H-Indeno[1,2-d]thiazole Series
Key derivatives and their biochemical profiles are summarized below:
Table 1: Structural and Biochemical Comparison of Selected 8H-Indeno[1,2-d]thiazole Derivatives
Key Observations:
Core Modifications: The indeno-thiazole core is essential for activity. Expanding it to a six-membered ring (7l) or linearizing it (10a/10b) abolished inhibitory effects . Substituents at position 5 or 6 (e.g., methoxy, isobutoxy) enhance activity, while electron-withdrawing groups reduce potency .
Piperidine vs. Benzamide Derivatives :
- The target compound’s piperidine-2-carboxamide group distinguishes it from benzamide derivatives like 4 and 7c , which show moderate activity. The sulfonyl-thiophene moiety may improve pharmacokinetic properties compared to simple benzamides .
Amine Substituents :
- Derivatives with aryl amines (e.g., 1-6 , 38 ) exhibit diverse synthetic yields (12–69%) but lack SARS-CoV-2 activity data. Their structural simplicity contrasts with the target compound’s complexity .
SAR (Structure-Activity Relationship) Insights
- Critical Substituents :
- Negative Modifications :
- Electron-withdrawing groups (e.g., chloro in 7e ) reduce activity.
- Heterocyclic additions (e.g., pyridine in 38 ) or sulfonyl groups (as in the target compound) require further evaluation for antiviral specificity .
Q & A
Q. What synthetic strategies are optimal for constructing the indeno-thiazole and thiophene sulfonyl motifs in this compound?
The compound’s synthesis likely involves multi-step reactions, including:
- Nucleophilic substitution for sulfonamide formation (e.g., coupling thiophene sulfonyl chloride with a piperidine intermediate) .
- Heterocyclic ring closure for the indeno-thiazole core via cyclization of thioamide precursors under acidic or thermal conditions .
- Amide bond formation between the piperidine-carboxylic acid and indeno-thiazole amine using carbodiimide coupling agents (e.g., EDC/HOBt) . Key considerations: Monitor reaction intermediates via TLC or LC-MS, and optimize solvent systems (e.g., DMF or THF) to enhance yields.
Q. How can the compound’s structure and purity be rigorously validated?
Use a combination of:
- 1H/13C NMR : Identify aromatic protons (δ 7.0–8.5 ppm for thiophene/indeno-thiazole) and aliphatic signals (δ 1.5–4.0 ppm for piperidine) .
- X-ray crystallography : Resolve conformational details (e.g., bond angles of the thiazole ring and sulfonyl group geometry) .
- HRMS : Confirm molecular ion peaks with <2 ppm mass error .
- HPLC : Assess purity (>95%) using a C18 column with acetonitrile/water gradients .
Advanced Research Questions
Q. What computational methods are effective for predicting this compound’s binding affinity to biological targets (e.g., proteases or kinases)?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., D1 protease’s catalytic pocket, as suggested in related sulfonamide inhibitors) .
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (AMBER or GROMACS) to validate binding modes .
- Pharmacophore mapping : Identify critical features (e.g., sulfonyl acceptor, indeno-thiazole hydrophobic surface) for activity .
Q. How can researchers resolve discrepancies in bioassay data (e.g., inconsistent IC50 values across studies)?
- Assay standardization : Control variables like cell line passage number, ATP concentration (for kinase assays), and incubation time .
- SAR analysis : Compare derivatives (e.g., replacing thiophene with furan or modifying the piperidine substituents) to isolate structural drivers of activity .
- Metabolic stability testing : Use liver microsomes to rule out rapid degradation as a cause of variability .
Q. What strategies mitigate challenges in scaling up synthesis (e.g., low yields in heterocyclic ring formation)?
- Catalytic optimization : Screen Pd/Cu catalysts for cross-coupling steps (e.g., Suzuki-Miyaura for indeno-thiazole functionalization) .
- Flow chemistry : Improve heat/mass transfer for exothermic steps (e.g., sulfonylation) .
- DoE (Design of Experiments) : Systematically vary temperature, solvent polarity, and stoichiometry to identify robust conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
